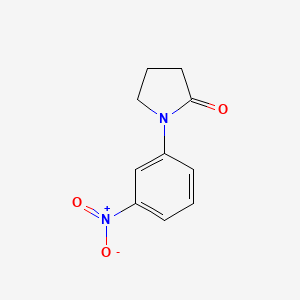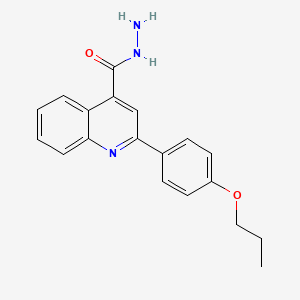
2,4-Bis(trifluoromethyl)benzoyl chloride
Overview
Description
2,4-Bis(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C9H3ClF6O. It is characterized by the presence of two trifluoromethyl groups attached to a benzoyl chloride moiety. This compound is known for its high reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
It’s known that benzoyl chloride compounds often react with amines, alcohols, and other nucleophiles, suggesting that its targets could be biological molecules with these functional groups .
Mode of Action
2,4-Bis(trifluoromethyl)benzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in acylation reactions. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively . This interaction results in the formation of new covalent bonds, altering the structure and potentially the function of the target molecule.
Biochemical Pathways
The downstream effects would depend on the specific targets and the nature of the modifications .
Pharmacokinetics
Its bioavailability would depend on factors such as its absorption rate and metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of the modifications it induces. Given its reactivity, it could potentially alter the function of target molecules, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound. For instance, its reactivity might be enhanced in a basic environment due to the presence of more nucleophiles .
Biochemical Analysis
Biochemical Properties
2,4-Bis(trifluoromethyl)benzoyl chloride plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as an acylating agent. This compound can modify proteins by acylation, which can alter their function and activity. For instance, it can react with amino groups in proteins, leading to changes in protein structure and function . Additionally, this compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of signaling proteins can affect their activity and interactions, leading to changes in downstream signaling events . Furthermore, this compound can impact gene expression by modifying transcription factors or histones, thereby altering chromatin structure and gene accessibility .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can acylate nucleophilic residues in proteins, such as lysine or serine, leading to enzyme inhibition or activation . Additionally, this compound can induce changes in gene expression by modifying transcription factors or histones, which can alter chromatin structure and gene accessibility . These molecular interactions are critical for its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as sustained changes in gene expression or protein function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects may be observed at high doses, including cellular damage or apoptosis . Threshold effects are also important to consider, as there may be a specific dosage range where the compound exerts its maximum effect .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can be metabolized through pathways involving oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, affecting its localization and activity . Understanding these transport and distribution mechanisms is essential for predicting the compound’s effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, acylation of proteins can influence their localization to the nucleus, mitochondria, or other organelles, thereby affecting their function and interactions . The subcellular localization of this compound is an important factor in its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Bis(trifluoromethyl)benzoyl chloride can be synthesized through the chlorination of 2,4-bis(trifluoromethyl)benzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the benzoic acid is treated with thionyl chloride, resulting in the formation of the benzoyl chloride derivative .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would produce an ester.
Scientific Research Applications
2,4-Bis(trifluoromethyl)benzoyl chloride has several applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylbenzoyl chloride: Similar in structure but with only one trifluoromethyl group.
4-Trifluoromethylbenzoyl chloride: Another similar compound with the trifluoromethyl group in a different position on the benzene ring.
Uniqueness
2,4-Bis(trifluoromethyl)benzoyl chloride is unique due to the presence of two trifluoromethyl groups, which significantly enhance its reactivity and the properties of the molecules it is used to synthesize. This makes it a valuable reagent in the synthesis of complex organic molecules with specific desired properties .
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6O/c10-7(17)5-2-1-4(8(11,12)13)3-6(5)9(14,15)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXHEDOCQVTEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371145 | |
| Record name | 2,4-Bis(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53130-43-1 | |
| Record name | 2,4-Bis(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53130-43-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)



![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)




![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)



![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)
